![molecular formula C10H8BrClN2O2 B12845077 Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It is commonly used in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.
Bromination and Chlorination: The pyridine ring is brominated and chlorinated under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Cyclization: The brominated and chlorinated pyridine derivative undergoes cyclization with an imidazole derivative to form the imidazo[1,2-a]pyridine core.
Esterification: The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of each step .
化学反应分析
Types of Reactions
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the imidazo[1,2-a]pyridine ring.
Reduction Products: Reduced forms of the imidazo[1,2-a]pyridine ring.
Hydrolysis Products: The corresponding carboxylic acid.
科学研究应用
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and infectious diseases.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer activities.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of imidazo[1,2-a]pyridine derivatives with biological targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Binding Interactions: The bromine and chlorine atoms, along with the imidazo[1,2-a]pyridine core, facilitate binding to the active sites of target proteins, leading to inhibition or activation of their functions.
相似化合物的比较
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds:
Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar imidazo[1,2-a]pyridine core but with different substituents, leading to variations in biological activity.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents at the 2, 6, and 8 positions exhibit unique biological activities and applications.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties .
属性
分子式 |
C10H8BrClN2O2 |
|---|---|
分子量 |
303.54 g/mol |
IUPAC 名称 |
ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 |
InChI 键 |
NJXRLSOLRUHEEO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
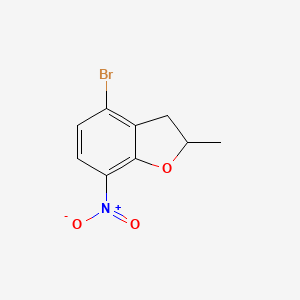
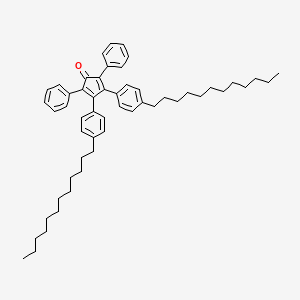


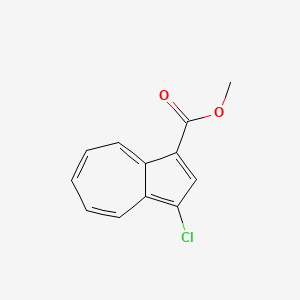
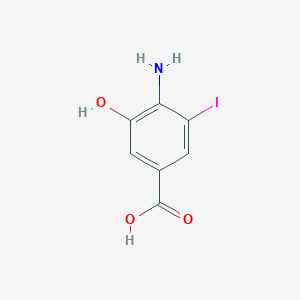
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
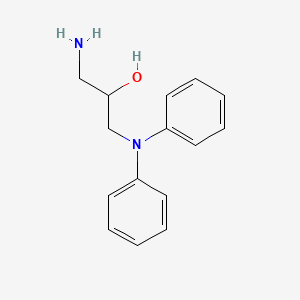
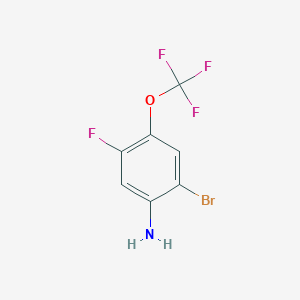
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
